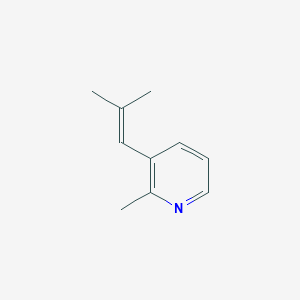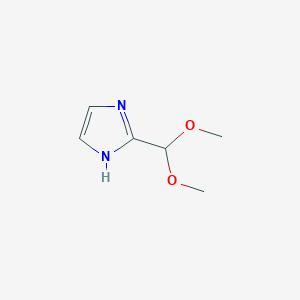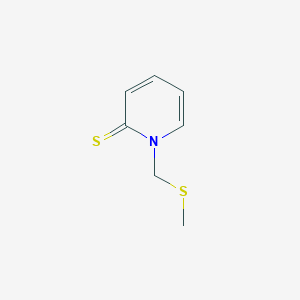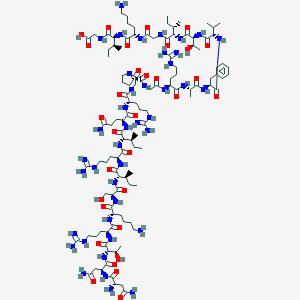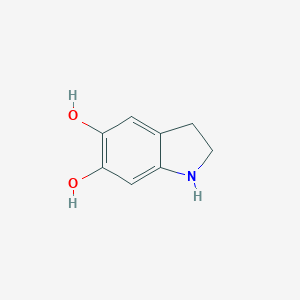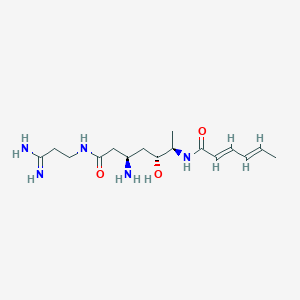
Sperabillin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sperabillin D is a natural compound that has been found to have potential therapeutic applications in various fields of medicine. The compound is derived from the plant, Spermacoce billardieri, which is native to tropical regions of the world. The chemical structure of Sperabillin D has been extensively studied, and its properties have been found to be highly beneficial in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Sperabillin D, along with its variants (A, B, C), is identified as a novel antibiotic produced by the bacterium Pseudomonas fluorescens YK-437. These compounds have shown antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. Sperabillin A, in particular, has been noted to inhibit DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli, highlighting its broad spectrum of antibiotic action (Katayama et al., 1992).
Antitumor Activity
Research on sperabillin polymers, particularly derived from sperabillin A, reveals significant anti-tumor properties. These polymers have been shown to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, with higher molecular weight polymers demonstrating stronger inhibitory effects. In vivo studies have also shown anti-tumor activity against B16 melanoma (Hida et al., 1993).
Immune System Augmentation
Sperabillin polymers, primarily derived from sperabillin A, have been found to activate murine peritoneal macrophages potently. These polymers enhance phagocytosis-dependent respiratory burst and Fc gamma receptor expression, indicating their role in augmenting host defense mechanisms. Treatment with these polymers led to increased peritoneal exudate cells, augmented macrophage activity, and enhanced non-specific killer activity of splenocytes, thereby indicating their potential in boosting immune responses against tumors (Takizawa et al., 1994).
Eigenschaften
CAS-Nummer |
111465-40-8 |
|---|---|
Produktname |
Sperabillin D |
Molekularformel |
C16H29N5O3 |
Molekulargewicht |
339.43 g/mol |
IUPAC-Name |
(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |
InChI |
InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
HGBIYXQMCATWPJ-PXRNKZPESA-N |
Isomerische SMILES |
C/C=C/C=C/C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |
SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Kanonische SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Synonyme |
sperabillin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



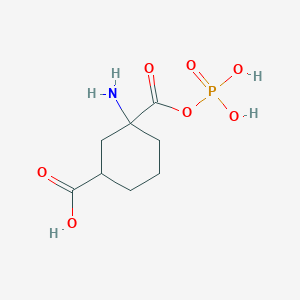
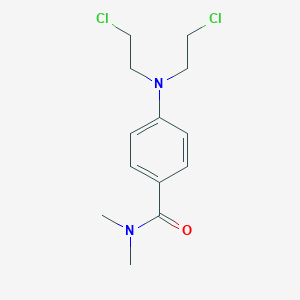
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
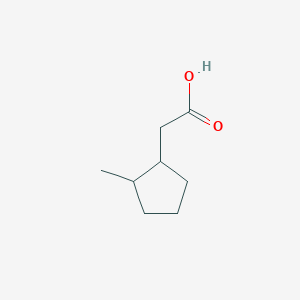
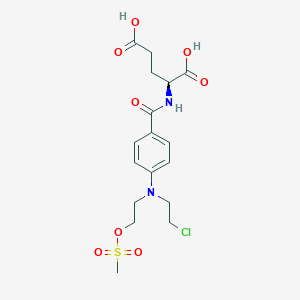
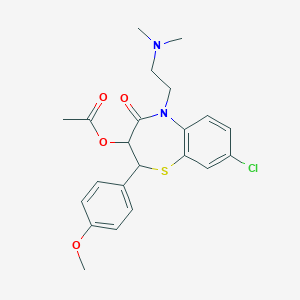
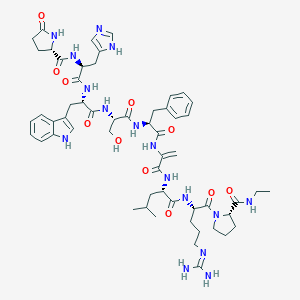
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
